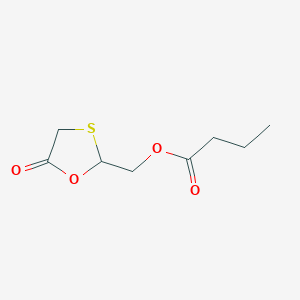
(5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate
Description
(5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate is a chemical compound with the molecular formula C8H12O4S and a molecular weight of 204.25 g/mol This compound is characterized by the presence of an oxathiolane ring, which is a five-membered heterocyclic structure containing both oxygen and sulfur atoms
Properties
CAS No. |
136891-16-2 |
|---|---|
Molecular Formula |
C8H12O4S |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
(5-oxo-1,3-oxathiolan-2-yl)methyl butanoate |
InChI |
InChI=1S/C8H12O4S/c1-2-3-6(9)11-4-8-12-7(10)5-13-8/h8H,2-5H2,1H3 |
InChI Key |
UHTGOHGMLQZWAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC1OC(=O)CS1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a butanoic acid derivative with a compound containing the oxathiolane ring . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.
Chemical Reactions Analysis
(5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it may be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities. In industry, (5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
(5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate can be compared with other similar compounds, such as oxathiolane derivatives and butanoate esters . These compounds share some structural similarities but may differ in their chemical properties and applications. For example, oxathiolane derivatives may have different reactivity patterns due to variations in the ring structure, while butanoate esters may differ in their ester functional group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


